1-(1-([1,1'-Biphenyl]-4-yl)-1-oxopropan-2-yl)-4-methylpyridin-1-ium bromide
Description
Properties
IUPAC Name |
2-(4-methylpyridin-1-ium-1-yl)-1-(4-phenylphenyl)propan-1-one;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20NO.BrH/c1-16-12-14-22(15-13-16)17(2)21(23)20-10-8-19(9-11-20)18-6-4-3-5-7-18;/h3-15,17H,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXZUHRIGCSISN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)C(C)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-([1,1’-Biphenyl]-4-yl)-1-oxopropan-2-yl)-4-methylpyridin-1-ium bromide typically involves multiple steps. One common method includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where an aryl halide reacts with an arylboronic acid in the presence of a palladium catalyst and a base.
Attachment of the Pyridinium Ion: The biphenyl group is then reacted with a pyridine derivative under conditions that promote the formation of the pyridinium ion.
Formation of the Final Compound:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(1-([1,1’-Biphenyl]-4-yl)-1-oxopropan-2-yl)-4-methylpyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(1-([1,1’-Biphenyl]-4-yl)-1-oxopropan-2-yl)-4-methylpyridin-1-ium bromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-([1,1’-Biphenyl]-4-yl)-1-oxopropan-2-yl)-4-methylpyridin-1-ium bromide involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues, while the pyridinium ion can participate in electrostatic interactions with negatively charged groups . These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyridinium Bromide Family
a. 1-(2-(1,1'-Biphenyl)-4-yl-2-oxoethyl)-4-(4-pyridinyl)pyridinium Bromide (CID 45051123)
- Molecular Formula: C₂₄H₁₉N₂O⁺Br⁻ (vs. C₂₃H₂₂NO⁺Br⁻ for the target compound).
- Key Differences :
- The side chain is a 2-oxoethyl group (shorter than the target’s 1-oxopropan-2-yl).
- The pyridinium ring is substituted with a 4-pyridinyl group instead of a methyl group.
- Implications : The longer propane chain in the target compound may enhance flexibility and hydrophobic interactions, while the methyl group on pyridinium could reduce steric hindrance compared to the bulkier pyridinyl substituent in CID 45051123 .
b. 1-(3-((2-Iodo-1-oxoethyl)amino)propyl)-4-methylpyridinium Bromide
- Key Differences: Features an amino-linked iodo-oxoethyl side chain vs. the biphenyl-oxopropane chain. Retains the 4-methylpyridinium core.
- The biphenyl group in the target may improve binding affinity to aromatic-rich biological targets .
Non-Pyridinium Analogues
a. 1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide
- Key Differences: Quinolinium cation (vs. pyridinium) with a fused benzene ring. Bulky tert-butyl and hydroxyl substituents on the phenyl group.
- However, the tert-butyl groups may reduce solubility compared to the target’s biphenyl group .
b. Imidazole-Based Biphenyl Derivatives (e.g., Compound 5 in )
- Key Differences :
- Imidazole ring (neutral) instead of pyridinium (positively charged).
- Substituents include benzaldehyde or trifluoromethyl groups.
- Implications : The lack of a permanent positive charge in imidazole derivatives may reduce solubility in polar solvents but improve cell membrane permeability .
Physicochemical and Functional Comparisons
Solubility and Stability
- The target compound’s biphenyl group increases lipophilicity, likely reducing aqueous solubility compared to analogues with polar substituents (e.g., hydroxyl or amino groups). However, the methyl group on pyridinium may mitigate this by reducing crystallinity .
- The bromide counterion enhances ionic solubility in polar solvents, similar to other pyridinium bromides .
Biological Activity
1-(1-([1,1'-Biphenyl]-4-yl)-1-oxopropan-2-yl)-4-methylpyridin-1-ium bromide is a compound that has garnered interest in various fields of biological research, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, summarizing findings from diverse studies and presenting relevant data.
Molecular Formula: C20H23BrN2O
Molecular Weight: 398.31 g/mol
CAS Number: Not specified in the search results.
Structure
The compound features a biphenyl moiety attached to a pyridine ring, which is known to influence its biological properties. The presence of the bromide ion may also play a crucial role in its activity.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, studies have shown that derivatives of pyridine and biphenyl can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | TBD | TBD |
Cytotoxicity and Anticancer Potential
Several studies have investigated the cytotoxic effects of pyridine derivatives on cancer cell lines. The biphenyl structure is known to enhance the compound's lipophilicity, potentially improving cell membrane penetration.
Case Study: Cytotoxicity Assessment
In vitro studies on various cancer cell lines (e.g., HeLa, MCF7) have shown that related compounds induce apoptosis through mitochondrial pathways. The specific effects of this compound remain to be elucidated.
The proposed mechanisms for the biological activity include:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in metabolic processes.
- Membrane Disruption: The cationic nature of the compound suggests potential interactions with negatively charged bacterial membranes.
Summary of Key Studies
- Antimicrobial Studies: A study published in Journal of Medicinal Chemistry highlighted the effectiveness of pyridine derivatives against Gram-positive and Gram-negative bacteria.
- Cytotoxicity Research: Research presented at the Annual Cancer Research Conference demonstrated that certain biphenyl-pyridine hybrids exhibited significant cytotoxicity against breast cancer cells.
- Mechanistic Insights: Investigations into the mechanism revealed that these compounds could activate apoptotic pathways, leading to increased cancer cell death.
Future Directions
Further research is necessary to fully characterize the biological activity of this compound, including:
- In vivo Studies: Assessing efficacy and safety in animal models.
- Structure-Activity Relationship (SAR) Analysis: Identifying optimal structural features for enhanced activity.
Q & A
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer : Synthesize derivatives with:
- Biphenyl modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance π-π stacking.
- Pyridinium substitutions : Replace methyl with bulkier alkyl chains to modulate log P.
Test derivatives in dose-response assays (IC₅₀ determination) and correlate with computed descriptors (e.g., polar surface area, H-bond donors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
